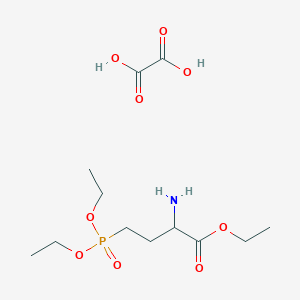![molecular formula C9H12N2O2 B12858545 N-(5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-yl)propionamide](/img/structure/B12858545.png)
N-(5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-yl)propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-yl)propionamide is a synthetic organic compound characterized by its unique cyclopenta[c]isoxazole ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-yl)propionamide typically involves the following steps:
Formation of the Cyclopenta[c]isoxazole Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a hydroximinoyl chloride and an alkyne.
Amidation Reaction: The cyclopenta[c]isoxazole intermediate is then reacted with propionyl chloride in the presence of a base like triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-yl)propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of reduced amides.
Substitution: Formation of substituted amides with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-(5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-yl)propionamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It has been explored as a potential treatment for various diseases due to its ability to interact with specific molecular targets.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.
Wirkmechanismus
The mechanism by which N-(5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-yl)propionamide exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, leading to changes in cellular processes. The compound’s structure allows it to fit into the active sites of enzymes, blocking their function and altering biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-amine
- Cyclopenta[c]isoxazole derivatives
Uniqueness
N-(5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-yl)propionamide stands out due to its specific propionamide group, which imparts unique chemical properties and biological activities. Compared to other cyclopenta[c]isoxazole derivatives, this compound has shown higher stability and specificity in its interactions with molecular targets.
Eigenschaften
Molekularformel |
C9H12N2O2 |
|---|---|
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
N-(5,6-dihydro-4H-cyclopenta[c][1,2]oxazol-3-yl)propanamide |
InChI |
InChI=1S/C9H12N2O2/c1-2-8(12)10-9-6-4-3-5-7(6)11-13-9/h2-5H2,1H3,(H,10,12) |
InChI-Schlüssel |
LXTDFAIPTQDPBH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)NC1=C2CCCC2=NO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


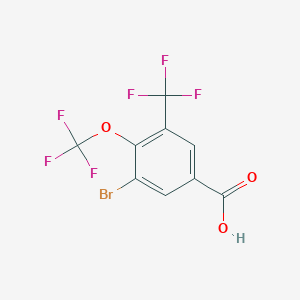


![1,2,3,4-Tetrahydronaphthalen-1-amine (1S,3aR,6aS)-2-(tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B12858480.png)
![3-(2-Acetylbenzo[d]oxazol-6-yl)acrylic acid](/img/structure/B12858481.png)
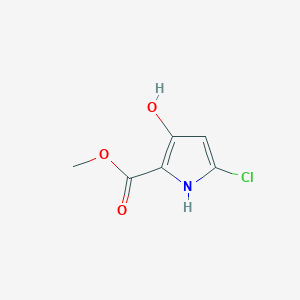

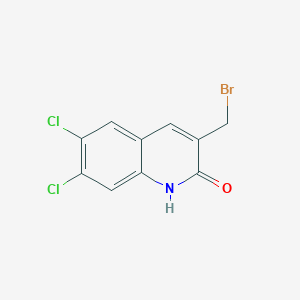

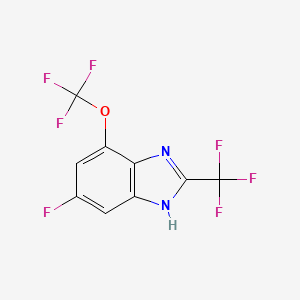

![4-(Difluoromethoxy)-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12858525.png)

